molecular formula C8H16O B1267733 1-(Propan-2-yl)cyclopentan-1-ol CAS No. 1462-05-1

1-(Propan-2-yl)cyclopentan-1-ol

Cat. No. B1267733
CAS RN: 1462-05-1
M. Wt: 128.21 g/mol
InChI Key: PVHCTQIRJHNLMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, including photolysis, where compounds afford other structures upon exposure to light, and reactions involving cyclohexene as a trap for carbenes. For instance, the hydrocarbon "1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene" undergoes photolysis to yield dimethylvinylidene, showcasing a method that could be analogous to synthesizing "1-(Propan-2-yl)cyclopentan-1-ol" through similar photolytic pathways or rearrangements (Hardikar, Warren, & Thamattoor, 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(Propan-2-yl)cyclopentan-1-ol" can be elucidated using techniques such as crystal X-ray diffraction analysis. For example, the crystal structure, DFT calculation, and Hirshfeld surface analysis of "1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one" provides insights into molecular geometry and intermolecular interactions, which are crucial for understanding the structural characteristics of "1-(Propan-2-yl)cyclopentan-1-ol" (Adardour et al., 2023).

Chemical Reactions and Properties

Compounds with structures similar to "1-(Propan-2-yl)cyclopentan-1-ol" participate in a variety of chemical reactions, including the formation of cationic derivatives in the presence of catalysts for transfer hydrogenation, showcasing their reactivity and potential as catalysts in organic synthesis. For example, the synthesis of ionic liquid-based Ru(II)–phosphinite compounds demonstrates the versatility of these compounds in catalytic reactions (Aydemir et al., 2014).

Physical Properties Analysis

The study of thermodynamic properties, such as heat capacity and entropy of organic compounds like propan-1-ol and 2-methylpropan-1-ol, provides insight into the physical characteristics of "1-(Propan-2-yl)cyclopentan-1-ol." These studies help in understanding the behavior of such compounds under different temperature conditions (Counsell, Lees, & Martin, 1968).

Chemical Properties Analysis

The chemical properties of "1-(Propan-2-yl)cyclopentan-1-ol" can be inferred from studies on similar compounds, such as the synthesis and in vitro biological evaluation of derivatives for antifungal activities. These studies highlight the potential biological activity and chemical reactivity of compounds structurally related to "1-(Propan-2-yl)cyclopentan-1-ol" (Zambrano-Huerta et al., 2019).

Scientific Research Applications

Antifungal Applications

1-(Propan-2-yl)cyclopentan-1-ol derivatives have shown significant promise in antifungal applications. A study by Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives exhibiting high activity against Candida spp. strains. Their antifungal potency was compared favorably to existing compounds like Itraconazole and Fluconazole, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).

Catalytic and Chemical Synthesis Applications

The compound has been studied for its utility in chemical synthesis. Aydemir et al. (2014) discussed the synthesis of ionic liquid-based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride. These compounds demonstrated excellent efficiency in the transfer hydrogenation of various ketones, highlighting their catalytic potential (Aydemir et al., 2014).

Analytical Chemistry

In the field of analytical chemistry, the properties of this compound and its derivatives have been studied. Oswal et al. (2004) explored the thermodynamic properties of mixtures involving propan-2-ol and other compounds, focusing on isentropic compressibilities and excess molar volumes. Such studies are essential for understanding the interactions in chemical systems (Oswal et al., 2004).

Thermodynamics and Physical Chemistry

Research by Counsell et al. (1968) involved measuring the heat capacities of various alcohols, including 2-methylpropan-1-ol, a related compound. This kind of research provides valuable insights into the thermodynamic properties of organic oxygen compounds, which are fundamental to many areas of chemistry (Counsell et al., 1968).

Safety And Hazards

While specific safety data for 1-(Propan-2-yl)cyclopentan-1-ol is not available, it’s important to handle all chemicals with care. Alcohols can be flammable and cause eye irritation. They should be used only in well-ventilated areas and kept away from heat, sparks, and open flames .

properties

IUPAC Name

1-propan-2-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHCTQIRJHNLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288136
Record name 1-(propan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)cyclopentan-1-ol

CAS RN

1462-05-1
Record name NSC54359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(propan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Example 2, i-PrMgCl (3.30 mL; 3.30 mmol; 1.10 equiv) was reacted with cyclopentanone (252 mg; 3.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 9.09 mL, 3.00 mmol, 1.00 equiv), the conversion was complete after 5 min (GC monitoring). After workup and careful evaporation of the solvents under reduced pressure, the desired product was obtained as colorless oil (353 mg, 92%). The analytical data were found to be in accordance with the literature data.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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